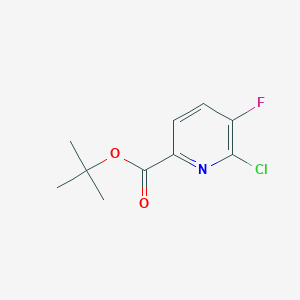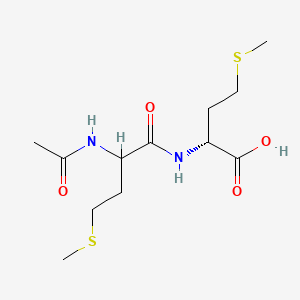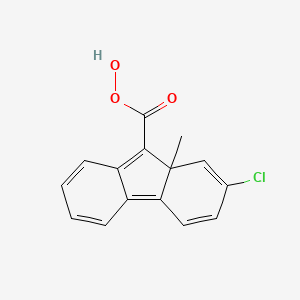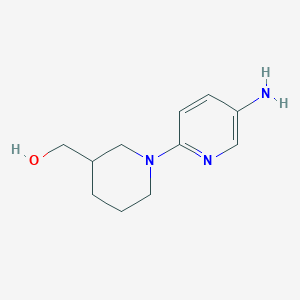
(1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C11H17N3O. It is a heterocyclic compound that contains both a pyridine ring and a piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by an amino group.
Attachment of the Pyridine Ring: The pyridine ring can be attached through coupling reactions, such as the Buchwald-Hartwig amination or the Chan-Lam coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in (1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol can undergo oxidation to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane, Swern oxidation reagents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: (1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol is used as an intermediate in the synthesis of complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes and interactions.
Medicine:
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Industry:
Material Science: The compound is used in the synthesis of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in drug development or as a biological probe.
Comparación Con Compuestos Similares
- (1-(5-Aminopyridin-3-yl)piperidin-3-yl)methanol
- (1-(5-Aminopyridin-4-yl)piperidin-3-yl)methanol
- (1-(5-Aminopyridin-2-yl)piperidin-4-yl)methanol
Uniqueness: (1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the amino and hydroxyl groups influences its reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H17N3O |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
[1-(5-aminopyridin-2-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C11H17N3O/c12-10-3-4-11(13-6-10)14-5-1-2-9(7-14)8-15/h3-4,6,9,15H,1-2,5,7-8,12H2 |
Clave InChI |
MINZLHRDQJFFTR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=NC=C(C=C2)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


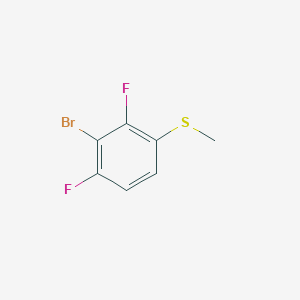
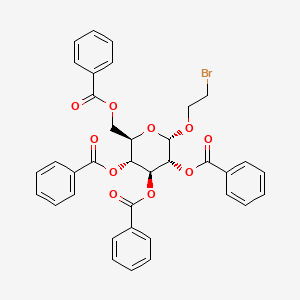
![1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14764611.png)
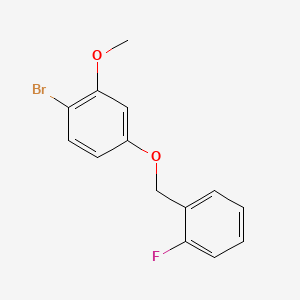
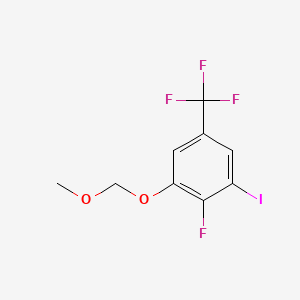
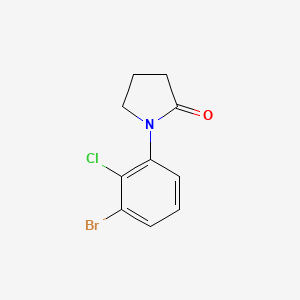
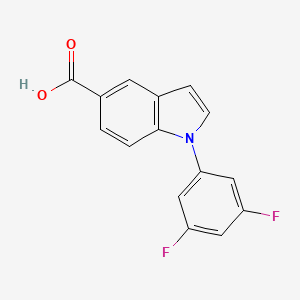
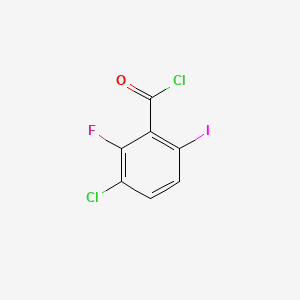

![4a,6a-Dimethyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14764655.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14764659.png)
